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Compound of Interest

Compound Name: 2-Bromobutan-1-ol

Cat. No.: B1282357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predicted spectroscopic analysis of 2-
bromobutan-1-ol (CAS No: 24068-63-1). Due to the limited availability of experimental

spectroscopic data in public domains, this document leverages predictive models and

comparative data from structurally related compounds to offer a comprehensive overview of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. This guide also outlines standardized experimental protocols for these analytical

techniques and includes a logical workflow for spectroscopic analysis.

Introduction
2-Bromobutan-1-ol is a halogenated alcohol with potential applications in organic synthesis

and as a building block in the development of pharmaceutical compounds. A thorough

understanding of its spectroscopic characteristics is paramount for its identification,

characterization, and quality control. This document serves as a reference for the predicted

spectroscopic signature of 2-bromobutan-1-ol.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-bromobutan-1-ol.
These predictions are based on established principles of spectroscopy and data from

analogous compounds.
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Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)

Protons
(Position)

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

-CH₃ (C4) 0.9 - 1.1 Triplet (t) ~7.5 3H

-CH₂- (C3) 1.6 - 1.8 Multiplet (m) - 2H

-CH(Br)- (C2) 3.9 - 4.1 Multiplet (m) - 1H

-CH₂OH (C1) 3.6 - 3.8 Multiplet (m) - 2H

-OH Variable Singlet (broad, s) - 1H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference:
TMS)

Carbon (Position) Predicted Chemical Shift (δ, ppm)

C1 (-CH₂OH) ~65 - 70

C2 (-CH(Br)-) ~55 - 60

C3 (-CH₂-) ~25 - 30

C4 (-CH₃) ~10 - 15

Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (alkane) 2850 - 3000 Strong

C-O stretch (primary alcohol) 1000 - 1075 Strong

C-Br stretch 500 - 600 Medium to Strong
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Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z Predicted Fragment Ion Notes

152/154 [M]⁺ (C₄H₉BrO)⁺

Molecular ion peak, showing

characteristic M and M+2

isotope pattern for bromine.

123/125 [M - C₂H₅]⁺ Loss of an ethyl group.

73 [M - Br]⁺ Loss of a bromine radical.

45 [CH₂OH]⁺ Alpha-cleavage.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid sample such as 2-bromobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromobutan-1-ol in about 0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the
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TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: Place a drop of neat (undiluted) 2-bromobutan-1-ol onto the surface of

a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample holder and salt

plates.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum against the background spectrum to produce the

final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the 2-bromobutan-1-ol sample into the

mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for

relatively small, volatile molecules. In EI, the sample is bombarded with a high-energy

electron beam (typically 70 eV).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of an unknown compound like 2-bromobutan-1-ol.

Spectroscopic Analysis Workflow for 2-Bromobutan-1-ol
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Caption: Logical workflow for spectroscopic analysis.
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To cite this document: BenchChem. [A Technical Guide to the Predicted Spectroscopic
Profile of 2-Bromobutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282357#2-bromobutan-1-ol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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